2,3-Dihydroxy-12-oleanen-28-oic acid is a pentacyclic triterpenoid compound that is recognized as the 3α-hydroxy epimer of maslinic acid. It is primarily sourced from various plants, notably Prunella vulgaris and Isodon japonicus, and has garnered attention for its significant biological activities, including anti-inflammatory and antioxidant properties. This compound is classified under triterpenoids, a class of chemical compounds known for their diverse pharmacological effects.
The synthesis of 2,3-Dihydroxy-12-oleanen-28-oic acid can be achieved through several methods, with the epimerization of maslinic acid being a prominent approach. This process typically involves the use of specific reagents and catalysts to facilitate the desired stereochemical transformations.
The molecular formula for 2,3-Dihydroxy-12-oleanen-28-oic acid is . Its structure features a pentacyclic framework typical of triterpenoids, characterized by multiple hydroxyl groups that contribute to its biological activity.
2,3-Dihydroxy-12-oleanen-28-oic acid is involved in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2,3-Dihydroxy-12-oleanen-28-oic acid involves modulation of several molecular targets and pathways. Notably:
These mechanisms contribute to its potential therapeutic applications in treating chronic inflammatory diseases and cancer .
The physical properties of 2,3-Dihydroxy-12-oleanen-28-oic acid include:
Key chemical properties include:
Relevant data indicate that this compound exhibits low cytotoxicity towards various human tumor cell lines, making it a candidate for further biological studies .
2,3-Dihydroxy-12-oleanen-28-oic acid has numerous applications in scientific research:
This compound's versatility in applications underscores its significance in both medicinal chemistry and natural product research.
Commercially available oleanolic acid (7) serves as the universal precursor for the efficient synthesis of all four 2,3-dihydroxy-olean-12-en-28-oic acid diastereomers: maslinic acid (2α,3β), augustic acid (2β,3α), bredemolic acid (2β,3β), and 3-epi-maslinic acid (2α,3α). This streamlined semi-synthetic approach exploits the reactivity of the C3 hydroxyl group and C2 proton in ring A of the oleanane scaffold. The synthesis initiates with selective oxidation of oleanolic acid’s C3-hydroxyl group using Jones reagent (CrO₃/H₂SO₄) in acetone, yielding 3-oxo-olean-12-en-28-oic acid as a pivotal intermediate. Subsequent stereodivergent reductions of this 3-ketone under carefully controlled conditions generate the distinct C2/C3 stereochemical configurations characteristic of each diastereomer. Crucially, the C2 proton’s acidity enables epimerization during reduction, allowing access to both 2α-H and 2β-H series. This strategy circumvents complex protecting group manipulations, enabling a maximum four-step synthesis with an overall yield of 42-55% across the diastereomeric series [1] [2].
Table 1: Diastereomeric 2,3-Dihydroxy-olean-12-en-28-oic Acids Synthesized from Oleanolic Acid
Systematic Name | Trivial Name | C2 Configuration | C3 Configuration | Key Synthetic Step | Overall Yield (%) |
---|---|---|---|---|---|
(2α,3β)-dihydroxy acid | Maslinic acid (3) | α | β | NaBH₄ reduction (THF/MeOH, -15°C) | 55% |
(2β,3α)-dihydroxy acid | Augustic acid (4) | β | α | Epimerization during acid workup | 48% |
(2β,3β)-dihydroxy acid | Bredemolic acid (5) | β | β | NaBH₄ reduction (EtOH, 0°C) | 42% |
(2α,3α)-dihydroxy acid | 3-epi-Maslinic acid (6) | α | α | L-Selectride® reduction | 45% |
Controlling the relative stereochemistry at the vicinal C2 and C3 positions demands precise manipulation of reduction parameters. The 3-keto intermediate undergoes borohydride reduction where solvent polarity, temperature, and hydride source dictate stereoselectivity:
Table 2: Stereoselectivity Control in C3-Ketone Reduction
Target Diastereomer | Reducing Agent | Solvent System | Temperature | Stereochemical Outcome | d.r. |
---|---|---|---|---|---|
Maslinic acid (3) | NaBH₄ | THF/MeOH (9:1) | -15°C | 3β-OH (equatorial) / 2α-H | >15:1 |
Bredemolic acid (5) | NaBH₄ | Anhydrous EtOH | 0°C | 3β-OH / 2β-H (via epimerization) | 10:1 |
3-epi-Maslinic acid (6) | L-Selectride® | THF | -78°C | 3α-OH (axial) / 2α-H | 8:1 |
Augustic acid (4) | NaBH₄ | THF/MeOH (9:1) | 25°C | 3β-OH / 2β-H (via equilibration) | 3:1 |
The synthetic routes to these diastereomers incorporate industrial-grade practicality by prioritizing solvent-free reactions, minimal chromatographic purification, and high-yielding crystallizations. Key scale-up features include:
These protocols achieve production metrics critical for preclinical development: overall yields of 42–55%, throughput of 100–200 g/month using standard pilot plant equipment, and production costs reduced 10-fold versus isolation from botanical sources. The processes are documented for transfer to contract manufacturing organizations (CMOs) under current Good Manufacturing Practices (cGMP) [2].
Table 3: Large-Scale Production Metrics for Key Diastereomers
Parameter | Maslinic Acid (3) | Augustic Acid (4) | Bredemolic Acid (5) | 3-epi-Maslinic Acid (6) |
---|---|---|---|---|
Max. Batch Size | 500 g | 300 g | 350 g | 150 g |
Overall Yield | 55% | 48% | 42% | 45% |
Key Purification | Acetone/H₂O | EtOAc/Hexane | EtOAc/Hexane | MeOH/H₂O |
Purity (HPLC) | ≥99% | ≥98% | ≥98% | ≥97% |
Throughput (kg/yr) | 1.5 | 0.9 | 1.1 | 0.5 |
Concluding Remarks: The strategic use of oleanolic acid as a synthon enables cost-effective, stereocontrolled production of all four 2,3-dihydroxy-olean-12-en-28-oic acid diastereomers. By integrating solvent-free crystallizations and stereoselective reductions, these semi-synthetic routes solve the long-standing supply bottleneck for rigorous biological evaluation of these triterpenoic acids and their derivatives.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1